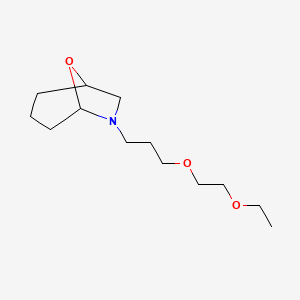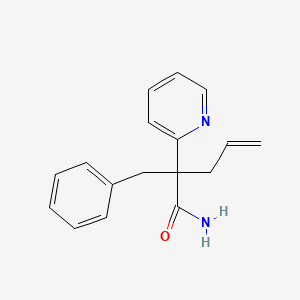![molecular formula C21H20O5 B14458265 1,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one CAS No. 69925-44-6](/img/structure/B14458265.png)
1,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of oxirane (epoxide) groups, which are highly reactive and versatile in chemical reactions. The molecular structure consists of two phenyl rings connected by a prop-2-en-1-one bridge, with each phenyl ring substituted with an oxiran-2-ylmethoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one typically involves the reaction of 4-hydroxybenzaldehyde with epichlorohydrin to form 4-(oxiran-2-ylmethoxy)benzaldehyde. This intermediate is then subjected to a Claisen-Schmidt condensation with acetone to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The epoxide groups can be oxidized to form diols.
Reduction: The carbonyl group in the prop-2-en-1-one bridge can be reduced to form alcohols.
Substitution: The epoxide rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide rings under mild conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one involves the reactivity of its epoxide groups. These groups can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound may target specific enzymes or receptors, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A diglycidyl ether: Similar in structure but with different substituents on the phenyl rings.
Bisphenol F diglycidyl ether: Another epoxy compound with a different bridging group between the phenyl rings.
Epichlorohydrin-based compounds: Share the reactive epoxide group but differ in overall structure.
Properties
CAS No. |
69925-44-6 |
|---|---|
Molecular Formula |
C21H20O5 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
1,3-bis[4-(oxiran-2-ylmethoxy)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C21H20O5/c22-21(16-4-8-18(9-5-16)24-12-20-14-26-20)10-3-15-1-6-17(7-2-15)23-11-19-13-25-19/h1-10,19-20H,11-14H2 |
InChI Key |
RJWZFWUEDSEBNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)OCC4CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-3-[(4-methoxyphenyl)methylsulfinyl]propanoic acid](/img/structure/B14458187.png)
![Perfluoro(1-oxaspiro[4.4]nonane)](/img/structure/B14458203.png)

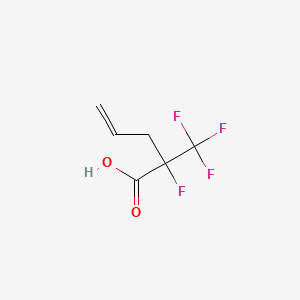
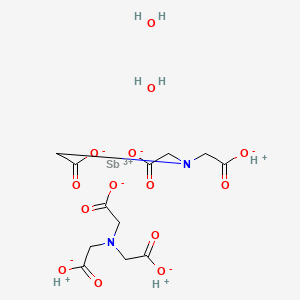

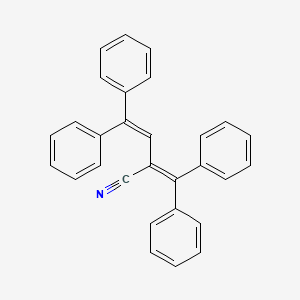
![Methanone, [4-(1-methylpropyl)phenyl]phenyl-](/img/structure/B14458237.png)
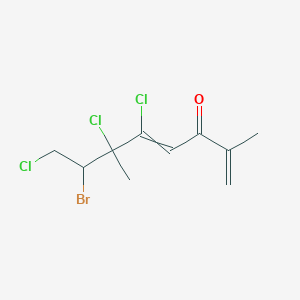
![barium(2+);3-chloro-4-ethyl-5-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B14458242.png)
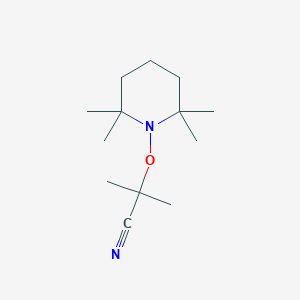
![1-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]cyclooctane](/img/structure/B14458260.png)
